molecular formula C7H11NO B145422 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 133998-47-7

1-Azabicyclo[3.1.1]heptane-5-carbaldehyde

Cat. No. B145422
M. Wt: 125.17 g/mol
InChI Key: LSHPXBXKGDGOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.1.1]heptane-5-carbaldehyde, also known as norcarane aldehyde, is a chemical compound with a bicyclic structure. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Pictet-Spengler reaction and the synthesis of chiral ligands.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. However, it has been reported to exhibit antibacterial and antifungal activity, as well as potential anticancer activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde in lab experiments is its unique structure, which allows for the synthesis of various biologically active compounds. However, one of the limitations is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for the research on 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. One direction is to investigate its potential applications in drug discovery and development. Another direction is to study its toxicity and safety profile to ensure its safe use in lab experiments. Additionally, further research is needed to understand its mechanism of action and its potential applications in asymmetric catalysis.
In conclusion, 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a primary amine in the presence of a Lewis acid catalyst. Another method is the reduction of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde ketone using sodium borohydride, followed by oxidation with potassium permanganate.

Scientific Research Applications

1-Azabicyclo[3.1.1]heptane-5-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds, such as alkaloids, amino acids, and peptides. It has also been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

133998-47-7

Product Name

1-Azabicyclo[3.1.1]heptane-5-carbaldehyde

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-azabicyclo[3.1.1]heptane-5-carbaldehyde

InChI

InChI=1S/C7H11NO/c9-6-7-2-1-3-8(4-7)5-7/h6H,1-5H2

InChI Key

LSHPXBXKGDGOCL-UHFFFAOYSA-N

SMILES

C1CC2(CN(C1)C2)C=O

Canonical SMILES

C1CC2(CN(C1)C2)C=O

Origin of Product

United States

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